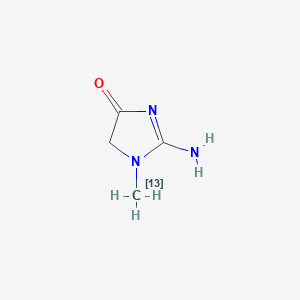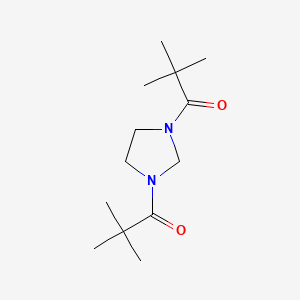
Creatinine-(methyl-13C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Creatinine-(methyl-13C) is a labeled form of creatinine, where the methyl group contains the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Creatinine-(methyl-13C) typically involves the incorporation of carbon-13 into the methyl group of creatinine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of creatinine .
Industrial Production Methods: Industrial production of Creatinine-(methyl-13C) involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: Creatinine-(methyl-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and understanding the biochemical behavior of creatinine in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Creatinine-(methyl-13C) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as specific temperature, pH, and solvent systems .
Major Products Formed: The major products formed from the reactions of Creatinine-(methyl-13C) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce creatinine derivatives with altered functional groups, while reduction reactions may lead to the formation of reduced forms of creatinine .
Scientific Research Applications
Creatinine-(methyl-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology and medicine, it is employed to investigate renal function and muscle metabolism. Additionally, it has applications in industry for quality control and process optimization .
Mechanism of Action
The mechanism of action of Creatinine-(methyl-13C) involves its incorporation into metabolic pathways, where it behaves similarly to natural creatinine. The carbon-13 isotope allows for detailed tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in creatinine metabolism .
Comparison with Similar Compounds
Similar Compounds:
- Creatinine-(methyl-d3)
- Creatinine-4,5-13C2-1-15N-(methyl-13C,d3)
- Creatine-(methyl-13C) monohydrate
Uniqueness: Creatinine-(methyl-13C) is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Compared to other labeled compounds, it offers precise tracking and analysis capabilities, making it a valuable tool in various scientific studies .
Properties
CAS No. |
1173022-95-1 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
2-imino-1-(113C)methylimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1 |
InChI Key |
DDRJAANPRJIHGJ-OUBTZVSYSA-N |
SMILES |
CN1CC(=O)N=C1N |
Isomeric SMILES |
[13CH3]N1CC(=O)NC1=N |
Canonical SMILES |
CN1CC(=O)NC1=N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3045901.png)
![5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3045903.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045904.png)
![ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045905.png)
![2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045906.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045907.png)
![3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile](/img/structure/B3045908.png)
![Methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045911.png)


![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)


![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)
